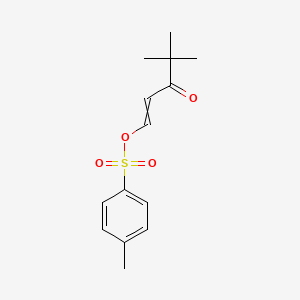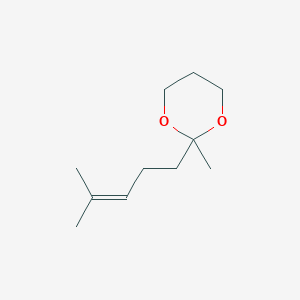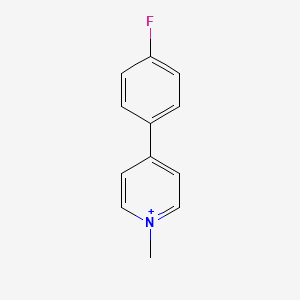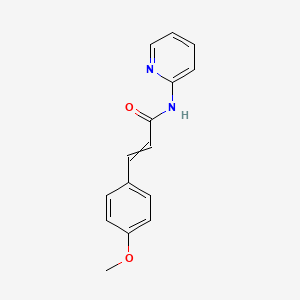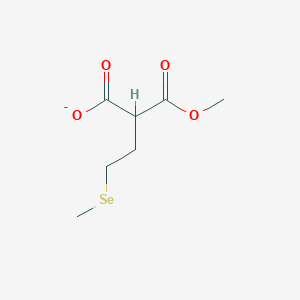
2-(Methoxycarbonyl)-4-(methylselanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl)-4-(methylselanyl)butanoate is an organic compound that features a methoxycarbonyl group and a methylselanyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-4-(methylselanyl)butanoate can be achieved through several routes. One common method involves the esterification of 4-(methylselanyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Grignard reagent. In this method, 4-(methylselanyl)butanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methanol in the presence of a base such as pyridine to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-4-(methylselanyl)butanoate undergoes various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form a selenoxide or further to a selenone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: 2-(Hydroxymethyl)-4-(methylselanyl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(Methoxycarbonyl)-4-(methylselanyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a selenium-containing compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of selenium’s role in human health.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-4-(methylselanyl)butanoate involves its interaction with biological molecules through its selenium moiety. Selenium is known to participate in redox reactions, and the compound may exert its effects by modulating oxidative stress and influencing redox-sensitive pathways. The methoxycarbonyl group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxycarbonyl)-4-(methylthio)butanoate: Similar structure but with a sulfur atom instead of selenium.
2-(Methoxycarbonyl)-4-(methylselanyl)pentanoate: Similar structure but with an additional carbon in the backbone.
2-(Methoxycarbonyl)-4-(methylselanyl)propanoate: Similar structure but with one less carbon in the backbone.
Uniqueness
2-(Methoxycarbonyl)-4-(methylselanyl)butanoate is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds are often more reactive and have different redox potentials, making them valuable in specific applications where sulfur compounds may not be suitable.
Properties
CAS No. |
113020-22-7 |
|---|---|
Molecular Formula |
C7H11O4Se- |
Molecular Weight |
238.13 g/mol |
IUPAC Name |
2-methoxycarbonyl-4-methylselanylbutanoate |
InChI |
InChI=1S/C7H12O4Se/c1-11-7(10)5(6(8)9)3-4-12-2/h5H,3-4H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
HJRJRGSEDLJOJJ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C(CC[Se]C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


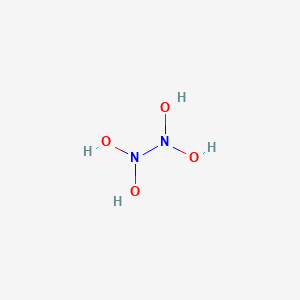
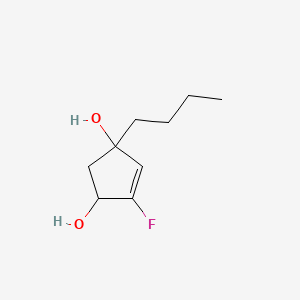
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)
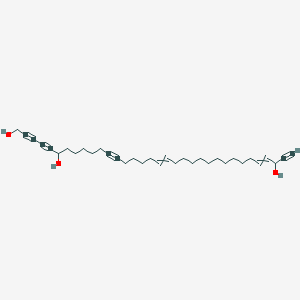


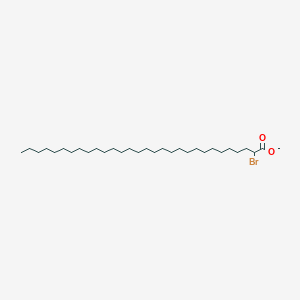
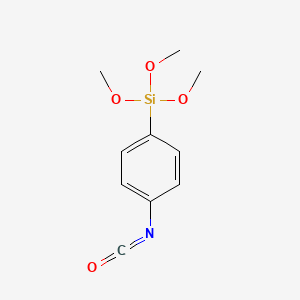
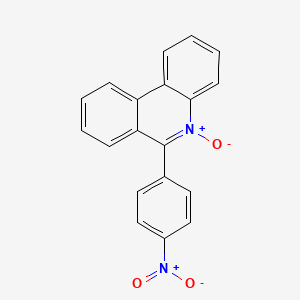
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)
